beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-
CAS No.: 6819-07-4
Cat. No.: VC17976867
Molecular Formula: C16H21NO11
Molecular Weight: 403.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6819-07-4 |
---|---|
Molecular Formula | C16H21NO11 |
Molecular Weight | 403.34 g/mol |
IUPAC Name | (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C16H21NO11/c18-9-5-25-16(13(21)11(9)19)28-10-6-26-15(14(22)12(10)20)27-8-3-1-7(2-4-8)17(23)24/h1-4,9-16,18-22H,5-6H2/t9-,10-,11+,12+,13-,14-,15+,16+/m1/s1 |
Standard InChI Key | LPCFVCUKBNKNBF-DDJMUGOQSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES | C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- features a β-D-xylopyranosyl moiety linked via a glycosidic bond to a 4-nitrophenyl group. This configuration enables selective interaction with β-xylosidases, enzymes that hydrolyze xylooligosaccharides into xylose units. The compound’s structure is characterized by:
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Glycosidic linkage: A β-1,4 bond between the xylopyranose ring and the nitrophenyl group.
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Chromogenic properties: The 4-nitrophenyl group releases 4-nitrophenol upon enzymatic hydrolysis, detectable at 400–420 nm .
Table 1: Physicochemical Properties of 4-Nitrophenyl β-D-Xylopyranoside
Property | Value |
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Molecular Formula | |
Molecular Weight | 271.22 g/mol |
CAS Number | 2001-96-9 |
Purity | >98% |
Physical Form | Powder |
Storage Temperature | Below -10°C |
Stability | >10 years under recommended conditions |
Synonyms | pNP-β-D-xylopyranoside, 4-nitrophenyl β-D-xyloside |
The compound’s stability under long-term storage and its compatibility with diverse assay formats (spectrophotometric, microplate, and automated systems) underscore its reliability in research settings .
Applications in Biochemical Research
β-Xylosidase Activity Assays
4-Nitrophenyl β-D-xylopyranoside is primarily employed as a substrate for β-xylosidase, an enzyme critical in hemicellulose degradation. Upon hydrolysis, the release of 4-nitrophenol generates a yellow-colored product proportional to enzymatic activity, measurable via absorbance. Key applications include:
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Industrial Enzyme Screening: Identifying microbial strains with high β-xylosidase activity for biofuel production .
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Diagnostic Tools: Quantifying enzyme activity in clinical samples for metabolic disorder diagnostics .
High-Throughput Methodologies
Raulo et al. (2019) demonstrated the compound’s utility in automated, high-throughput workflows. Their study compared traditional shake-flask cultures with microbioreactor cultivations, revealing that automated assays using 4-nitrophenyl β-D-xylopyranoside yielded results with lower standard deviations and faster processing times. This advancement is pivotal for industries requiring rapid enzyme characterization .
Recent Methodological Advances
Salt-Tolerant Enzyme Characterization
AL-Darkazali et al. (2017) utilized 4-nitrophenyl β-D-xylopyranoside to study a metagenome-derived β-xylosidase (XynA MG1) exhibiting exceptional salt tolerance. The enzyme retained over 96% activity in 4 M NaCl, a finding enabled by the substrate’s stability under high ionic strength. This research highlights the compound’s versatility in extreme conditions, expanding its potential use in marine biotechnology and food preservation .
Table 2: Key Research Findings Using 4-Nitrophenyl β-D-Xylopyranoside
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